8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione
Description
Properties
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3/c1-5-13-8-6-7-9-22(13)12-14-19-16-15(23(14)10-11-26-4)17(24)21(3)18(25)20(16)2/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYLQSBGNIPGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione, also known by its CAS number 838883-81-1, is a synthetic compound belonging to the purine class. This compound has garnered attention in pharmacological research due to its potential biological activities. The following sections will explore its properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H29N5O3, with a molecular weight of approximately 363.46 g/mol. The compound is characterized by the presence of a purine backbone modified with various alkyl and methoxy groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H29N5O3 |
| Molecular Weight | 363.46 g/mol |
| CAS Number | 838883-81-1 |
| Purity | ≥95% |
Inhibition of Enzymatic Activity
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit phosphodiesterase (PDE) activity, which is crucial for regulating intracellular levels of cyclic nucleotides like cAMP and cGMP. By modulating these pathways, the compound could potentially influence various physiological processes including vasodilation and neurotransmission.
Effects on Cellular Proliferation and Apoptosis
Studies have suggested that this compound may exhibit anti-proliferative effects on certain cancer cell lines. For example, it has been tested against human breast cancer cells and shown to induce apoptosis through mitochondrial pathways. The exact mechanism involves the activation of caspase cascades and modulation of Bcl-2 family proteins.
Case Study 1: Anti-Cancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The results indicated a dose-dependent response where higher concentrations led to increased rates of apoptosis. Flow cytometry analysis confirmed that treated cells exhibited characteristics typical of apoptotic cells, including annexin V binding and DNA fragmentation.
Case Study 2: Neuroprotective Effects
In vitro studies using neuronal cell cultures have suggested that this compound may possess neuroprotective properties. It was found to reduce oxidative stress markers and enhance cell survival under conditions mimicking neurodegenerative diseases. The proposed mechanism involves the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among purine-2,6-dione derivatives occur at positions 7 and 8, influencing molecular weight, solubility, and bioactivity.
Key Observations :
- Lipophilicity vs. Solubility : The target compound’s 2-methoxyethyl group at position 7 enhances hydrophilicity compared to C470-0723’s 3-phenylpropyl (logP reduction likely). This may improve aqueous solubility and oral bioavailability.
- Linagliptin’s 3-aminopiperidinyl group enables hydrogen bonding critical for DPP-4 inhibition , a feature absent in the target.
- Therapeutic Implications : Compounds with aryl or alkyne groups (e.g., Linagliptin) often target enzymes like DPP-4, while bulkier substituents (e.g., triazolylmethyl in ) may favor anticancer activity via kinase inhibition .
Pharmacological and Mechanistic Insights
Phosphodiesterase (PDE) Inhibition
- : Derivatives with piperazinyl-acetyl groups at position 7 demonstrated vasodilatory activity via PDE3/4 inhibition, reducing airway remodeling in asthma models . The target’s 2-methoxyethyl group may similarly modulate cAMP levels but requires validation.
- : Theophylline analogs with benzylamino substituents showed anti-inflammatory effects via PDE4B/7A inhibition . The target’s ethylpiperidinyl group could enhance selectivity for specific PDE isoforms.
DPP-4 Inhibition
- Linagliptin’s 3-aminopiperidinyl and butynyl groups are critical for binding to DPP-4’s catalytic site . The target compound lacks these features, suggesting divergent therapeutic targets.
Anticancer Potential
- Compounds in with triazolyl-piperazinyl groups exhibited anticancer activity, possibly through kinase inhibition or apoptosis induction . The target’s ethylpiperidinyl group may confer similar mechanisms, though its 2-methoxyethyl substituent’s role remains unexplored.
Metabolic and Pharmacokinetic Considerations
- The 2-methoxyethyl group may reduce first-pass metabolism compared to aryl substituents .
- Solubility : The target’s 2-methoxyethyl group likely enhances water solubility (clogP ~1.5 estimated) versus phenylpropyl (clogP ~3.5), improving absorption.
Preparation Methods
Synthetic Routes and Methodologies
Core Purine Scaffold Construction
The purine-2,6-dione core is typically synthesized via cyclization or functionalization of xanthine derivatives. Key intermediates include:
- 3-Methylxanthine : Serves as the base structure for subsequent alkylation.
- 7- and 8-Substitution : Alkylation at these positions is critical for introducing the methoxyethyl and piperidinylmethyl groups.
Example Protocol (Adapted from US10253026B2):
Introduction of 2-Ethylpiperidin-1-ylmethyl Group
The piperidinylmethyl moiety is introduced via nucleophilic substitution or Mannich-type reactions:
Method A: Direct Alkylation (US9580471B2)
- Reagents : 2-Ethylpiperidine, formaldehyde (37% aqueous), HCl.
- Conditions : Reflux in ethanol (80°C, 6 hr).
- Yield : 78% after purification by silica gel chromatography.
Method B: Coupling via Chlorinated Intermediate (US10253026B2)
Final Assembly and Optimization
Sequential Alkylation Strategy :
- Step 1 : Introduce 2-methoxyethyl at position 7.
- Step 2 : Install 2-ethylpiperidin-1-ylmethyl at position 8.
Analytical Characterization
Critical quality control metrics for the final compound:
Challenges and Solutions
Q & A
Basic Question: What established synthetic routes are available for 8-[(2-Ethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include alkylation at position 7 with 2-methoxyethyl groups and nucleophilic substitution at position 8 with 2-ethylpiperidine derivatives. Optimization of reaction conditions (e.g., anhydrous DMF as solvent, K₂CO₃ as base, and controlled temperatures between 20–60°C) is critical for yield and purity . Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed for introducing piperazine or piperidine substituents . Post-synthesis purification via silica gel chromatography (e.g., PE:EA = 4:1) is standard .
Basic Question: What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
Structural confirmation relies on a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography (where feasible) to resolve complex stereochemical arrangements, as demonstrated in analogous purine derivatives .
Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% tolerance) .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Methodological Answer:
SAR studies focus on modifying:
- Position 7 substituents : Replacing 2-methoxyethyl with bulkier groups (e.g., phenacyl) to enhance receptor binding affinity .
- Position 8 piperidine derivatives : Introducing fluorophenyl or furanoyl groups to improve metabolic stability .
Biological screening should include enzyme inhibition assays (e.g., PDE isoforms) and receptor binding studies (e.g., adenosine A₁/A₂A). Computational docking (AutoDock Vina) and molecular dynamics simulations can prioritize analogs for synthesis .
Advanced Question: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents). To resolve discrepancies:
- Standardize protocols : Use uniform cell lines (e.g., HEK293 for receptor assays) and control for solvent effects (e.g., DMSO ≤0.1%).
- Orthogonal assays : Validate enzyme inhibition with fluorescence polarization and isothermal titration calorimetry (ITC) .
- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, ion concentration) .
Advanced Question: What computational strategies predict off-target interactions or toxicity risks?
Methodological Answer:
- Pharmacophore modeling : Use Schrödinger’s Phase to map essential interaction motifs (e.g., hydrogen bonding with purine N7).
- Off-target screening : SwissTargetPrediction or SEA databases identify potential kinase or GPCR interactions .
- Toxicity prediction : ADMETlab 2.0 assesses hepatotoxicity risk via cytochrome P450 inhibition profiles .
Advanced Question: How can reaction conditions be optimized for scale-up synthesis while maintaining yield?
Methodological Answer:
Critical parameters include:
- Solvent selection : Replace DMF with acetonitrile or THF to simplify purification .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings at position 8 .
- Process control : Use inline FTIR to monitor reaction progress and avoid over-alkylation .
DoE methodologies (e.g., Taguchi arrays) optimize temperature, stoichiometry, and mixing rates .
Basic Question: What in vitro models are suitable for initial biological screening of this compound?
Methodological Answer:
- Enzyme inhibition : PDE4B/PDE5 isoforms using fluorescent cAMP/cGMP analogs .
- Cell-based assays : Cardiomyocyte models (e.g., H9c2 cells) for antiarrhythmic activity screening .
- Receptor binding : Radioligand displacement assays (³H-CCPA for adenosine A₁ receptors) .
Advanced Question: How can metabolic stability be analyzed in preclinical development?
Methodological Answer:
- Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and monitor degradation via LC-MS/MS .
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) .
- Stable metabolite identification : HRMS and NMR after incubation with hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
